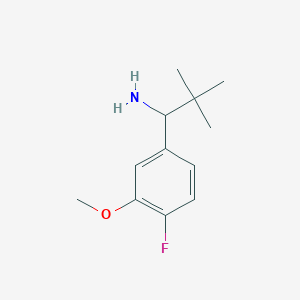
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by transition metals such as copper or silver under mild conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing a methoxy group through nucleophilic substitution reactions. This step may involve the use of methanol and a suitable base, such as sodium hydride, to facilitate the substitution.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include the use of high-pressure reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
3-Methoxy-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
3-Methoxy-5-(1H-pyrazol-4-yl)pyrazole: Contains two pyrazole rings.
3-Methoxy-5-(1H-pyrazol-4-yl)benzene: Features a benzene ring instead of a piperidine ring.
Uniqueness
3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is unique due to the combination of its piperidine and pyrazole rings, which confer specific steric and electronic properties. This unique structure allows for distinct interactions with biological targets, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
3-methoxy-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3O/c1-13-9-2-7(3-10-6-9)8-4-11-12-5-8/h4-5,7,9-10H,2-3,6H2,1H3,(H,11,12) |
InChI 键 |
NLEWAABYNPMRSU-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(CNC1)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


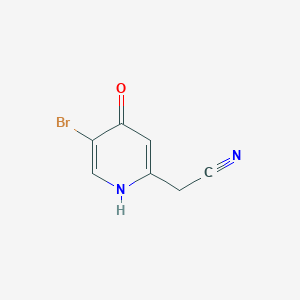
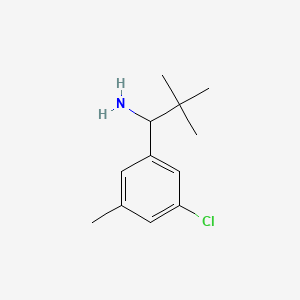
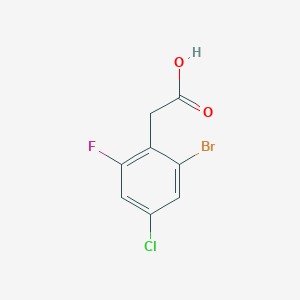

![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
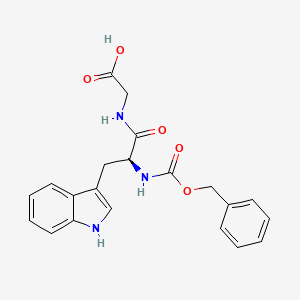
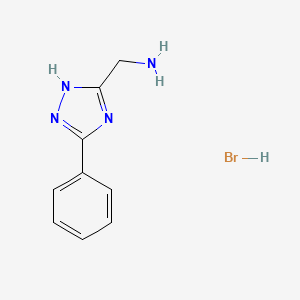
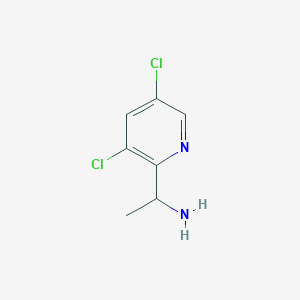
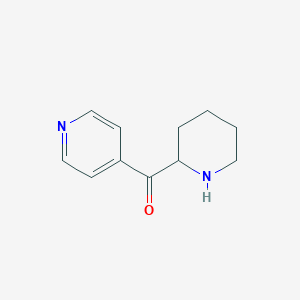
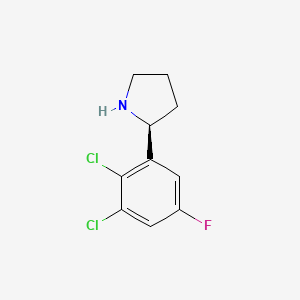
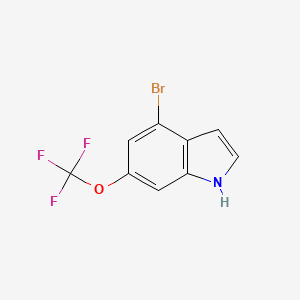

![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)
